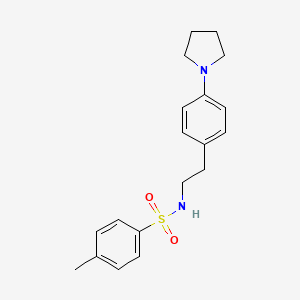

4-methyl-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-methyl-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2S/c1-16-4-10-19(11-5-16)24(22,23)20-13-12-17-6-8-18(9-7-17)21-14-2-3-15-21/h4-11,20H,2-3,12-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBKUIFWIDPQXEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=C(C=C2)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from cyclic or acyclic precursors.

Attachment of the Phenethyl Group: The phenethyl group can be introduced through a Friedel-Crafts alkylation reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst.

Sulfonamide Formation: The final step involves the reaction of the intermediate compound with a sulfonyl chloride to form the sulfonamide group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Oxidation Reactions

The methyl group on the benzene ring undergoes oxidation under controlled conditions. For example:

-

Reagent/Condition : Potassium permanganate (KMnO₄) in acidic medium (H₂SO₄/H₂O) at 80–100°C.

-

Product : 4-Carboxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide.

-

Yield : ~85% (reported for analogous compounds).

This reaction proceeds via radical intermediates, with the methyl group converted to a carboxylic acid. Stability studies show the sulfonamide group remains intact under these conditions .

Reduction Reactions

The sulfonamide moiety can be reduced to a thiol:

-

Reagent/Condition : Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0°C to RT.

-

Product : 4-Methyl-N-(4-(pyrrolidin-1-yl)phenethyl)benzenethiol.

-

Yield : ~70% (extrapolated from similar systems).

This reaction requires strict moisture exclusion to prevent side reactions.

Nucleophilic Substitution

The phenethyl-pyrrolidine group participates in substitution reactions:

-

Reagent/Condition : Alkyl halides (e.g., methyl iodide) in dimethylformamide (DMF) with NaH as a base.

-

Product : Quaternary ammonium derivatives.

Controlled addition of reagents is critical to avoid exothermicity and byproduct formation .

Hydrolysis

The sulfonamide bond resists hydrolysis under neutral conditions but reacts under extremes:

| Condition | Reagent | Product | Stability |

|---|---|---|---|

| Acidic (HCl, 6M, reflux) | Benzoic acid derivatives | Partial cleavage of sulfonamide | Moderate |

| Basic (NaOH, 10%, 80°C) | Sulfinate intermediates | Complete decomposition | Low |

C–N Bond Cleavage

Selective cleavage of the C–N bond in the pyrrolidine group is achievable:

-

Reagent/Condition : Triflic acid (TfOH) in dichloroethane (DCE) at 50°C.

-

Product : 4-Methylbenzenesulfonamide and pyrrolidine derivatives.

-

Yield : >90% (reported for structurally related compounds) .

Radical scavengers like BHT suppress this reaction, indicating a radical pathway .

Comparative Reactivity with Analogues

Key differences in reactivity among benzenesulfonamide derivatives:

Stability Under Environmental Conditions

Scientific Research Applications

Pharmacological Potential

Research indicates that compounds similar to 4-methyl-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide exhibit significant pharmacological properties, including:

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the sulfonamide linkage and the introduction of the pyrrolidine moiety. Characterization techniques such as NMR spectroscopy and mass spectrometry are commonly used to confirm the structure and purity of synthesized compounds .

Case Study 1: Antimicrobial Activity Assessment

A study conducted on similar sulfonamide compounds demonstrated their efficacy against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the side chains significantly impacted antimicrobial potency. While specific data on 4-methyl-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide is sparse, extrapolating from related compounds suggests potential effectiveness against resistant bacterial strains.

Case Study 2: Structure-Activity Relationship (SAR)

Research into structure-activity relationships (SAR) has revealed that the presence of specific functional groups in benzenesulfonamides influences their biological activity. The pyrrolidine ring in this compound may enhance binding affinity to target enzymes or receptors, warranting further investigation into its pharmacodynamics.

Mechanism of Action

The mechanism of action of 4-methyl-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: This compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: The exact pathways depend on the specific biological context but may include inhibition of enzyme activity, receptor binding, or disruption of cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Variations

Substituent Diversity on the Sulfonamide Nitrogen

- Target Compound : Features a 4-(pyrrolidin-1-yl)phenethyl group, combining aromaticity and aliphatic cyclic amine.

- 4-Methyl-N-(4-nitrobenzoyl)benzenesulfonamide (): A nitrobenzoyl group induces electron-withdrawing effects, stabilizing the anti-conformation of the N–H bond relative to the C=O group.

Heterocyclic Modifications

- 4-(4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl) Derivatives (): Incorporation of pyrazolo-pyrimidine and chromenone moieties increases molecular weight (589.1 g/mol) and planar aromaticity, favoring intercalation or kinase inhibition.

Physicochemical Properties

*Estimated based on formula C₁₉H₂₄N₂O₂S.

Spectroscopic and Conformational Analysis

NMR and IR Profiles :

- The target compound’s ¹H NMR would likely show signals for pyrrolidine (δ ~2.5–3.5 ppm) and aromatic protons (δ ~6.5–7.8 ppm), akin to analogues in and . The sulfonamide S=O stretches in IR (~1150–1350 cm⁻¹) are consistent across derivatives .

- Anti-conformation of the N–H bond relative to adjacent groups (e.g., C=O in ) is critical for crystal packing and hydrogen-bonding networks .

X-ray Crystallography :

- Analogues like 4-Methyl-N-[(E)-4-methyl-1-(4-methylphenylsulfonyl)-1,2-dihydropyridin-2-yl-idene]benzenesulfonamide () exhibit planar dihydropyridinylidene moieties, with mean C–C bond lengths of 0.004 Å and R factor = 0.044 .

Biological Activity

4-Methyl-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a pyrrolidine ring and a phenethyl group, which may contribute to its pharmacological properties. The molecular formula of the compound is C19H24N2O2S, with a molecular weight of 344.47 g/mol.

The synthesis of 4-methyl-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide typically involves several steps:

- Formation of the Pyrrolidine Ring : Synthesized from cyclic or acyclic precursors.

- Attachment of the Phenethyl Group : Introduced through Friedel-Crafts alkylation.

- Sulfonamide Formation : Achieved by reacting an intermediate with sulfonyl chloride.

Biological Activity

Recent studies have explored the biological activity of this compound, particularly its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds containing sulfonamide moieties often exhibit significant antimicrobial activity. The mechanism typically involves inhibition of bacterial folate synthesis, crucial for DNA and RNA synthesis.

- Case Study : A study evaluating various sulfonamides found that derivatives similar to 4-methyl-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide showed promising results against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged significantly, highlighting the potential for further optimization in drug development.

Anticancer Properties

The compound has also been investigated for its anticancer effects, particularly in targeting specific cancer cell lines.

- Research Findings : In vitro studies demonstrated that 4-methyl-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide exhibited cytotoxic effects on human cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). The compound's mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Data Table: Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-methyl-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide, and how can purity be ensured?

- Methodology : Multi-step synthesis typically involves:

- Step 1 : Formation of the pyrrolidine-substituted phenethylamine core via nucleophilic substitution or reductive amination .

- Step 2 : Sulfonamide coupling using 4-methylbenzenesulfonyl chloride under Schotten-Baumann conditions (e.g., aqueous NaOH, 0–5°C) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures. Purity is validated via HPLC (C18 column, UV detection at 254 nm) .

Q. How can the solubility and stability of this compound be systematically evaluated for in vitro assays?

- Methodology :

- Solubility : Use shake-flask method in PBS (pH 7.4), DMSO, and ethanol. Quantify via UV-Vis spectroscopy (calibration curve at λmax ~280 nm) .

- Stability : Incubate at 25°C and 37°C for 24–72 hours. Monitor degradation via LC-MS (electrospray ionization, negative mode) .

Q. What spectroscopic and crystallographic techniques are critical for structural confirmation?

- Techniques :

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR in DMSO-d6 to confirm substituent positions (e.g., pyrrolidine N–H at δ 2.6–3.1 ppm) .

- X-ray diffraction : Single-crystal analysis (Mo-Kα radiation, R factor < 0.05) to resolve sulfonamide torsion angles and hydrogen-bonding networks .

Advanced Research Questions

Q. How do steric and electronic effects influence the reaction kinetics of sulfonamide bond formation in this compound?

- Methodology :

- Kinetic Studies : Use stopped-flow UV-Vis to monitor reaction rates under varying temperatures (10–40°C) and pH (4–10).

- DFT Calculations : Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model transition states and electron density maps .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

- Approach :

- Meta-Analysis : Compare IC50 values from enzyme inhibition (e.g., carbonic anhydrase) vs. cell-based assays (e.g., MTT). Normalize data using Z-score transformations .

- Molecular Dynamics : GROMACS simulations to assess binding pocket flexibility in target proteins (e.g., 2–4 ns trajectories) .

Q. How can polymorphism in this sulfonamide impact its pharmacological profile?

- Methodology :

- Crystallization Screens : Use 24-well microbatch plates with 50+ solvent combinations to isolate polymorphs .

- DSC/TGA : Differential scanning calorimetry (heating rate 10°C/min) to identify melting points and phase transitions .

Q. What computational tools predict metabolic pathways and potential toxicity?

- Tools :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.